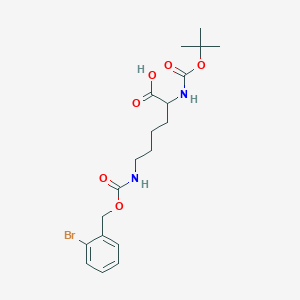

N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine

CAS No.:

Cat. No.: VC16545815

Molecular Formula: C19H27BrN2O6

Molecular Weight: 459.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H27BrN2O6 |

|---|---|

| Molecular Weight | 459.3 g/mol |

| IUPAC Name | 6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

| Standard InChI | InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24) |

| Standard InChI Key | IBYVEZVZHJKJOU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is a derivative of the natural amino acid L-lysine, modified with two protective groups:

-

Boc Group (tert-butoxycarbonyl): Positioned at the alpha-amino group, this moiety protects the primary amine during peptide synthesis, preventing undesired side reactions .

-

2-Bromo-Z Group (benzyloxycarbonyl with bromo substitution): Located at the epsilon-amino group, this group introduces a reactive bromine atom, enabling selective cross-linking or further functionalization.

The compound’s stereochemistry retains the L-configuration of natural lysine, ensuring compatibility with biological systems. Computational modeling of its three-dimensional structure reveals that the bromine atom’s electronegativity and the Boc group’s steric bulk influence its conformational flexibility and interaction with enzymes or synthetic catalysts.

Table 1: Key Structural and Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 483.33 g/mol | |

| Protective Groups | Boc (alpha), 2-bromo-Z (epsilon) | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Synthetic Pathways and Optimization

The synthesis of N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine involves sequential protection and functionalization steps starting from L-lysine:

Step 1: Alpha-Amino Protection

L-lysine’s alpha-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (pH 9–10), forming N-alpha-Boc-L-lysine .

Step 2: Epsilon-Amino Functionalization

The epsilon-amino group undergoes benzyloxycarbonyl (Z) protection followed by bromination. Reductive alkylation and bromination reactions are typically performed in a one-pot procedure to minimize intermediate isolation . For example, reductive methylation with formaldehyde and sodium cyanoborohydride introduces the methyl group, while subsequent bromination with (NBS) yields the 2-bromo-Z derivative .

Step 3: Purification and Characterization

The final product is purified via column chromatography or recrystallization and validated using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

Applications in Peptide Science and Biotechnology

Peptide Synthesis and Cyclization

The bromine atom in N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine serves as a handle for site-specific modifications. In solid-phase peptide synthesis (SPPS), this compound enables:

-

Cross-linking: Thiol- or amine-containing residues react with the bromo group to form cyclic peptides, enhancing structural stability .

-

Bioconjugation: Fusion of peptides to fluorescent dyes, polymers, or other biomolecules via nucleophilic substitution.

Genetic Code Expansion

Engineered aminoacyl-tRNA synthetases incorporate this non-canonical amino acid into proteins during translation, allowing post-translational modifications such as fluorophore labeling or affinity tag installation.

Table 2: Representative Applications

| Application | Mechanism | Outcome | Source |

|---|---|---|---|

| Cyclic Peptide Synthesis | Bromo-thiol cross-linking | Enhanced proteolytic resistance | |

| Protein Labeling | Incorporation via genetic code expansion | Site-specific fluorescence tagging |

Analytical and Computational Characterization

Spectroscopic Analysis

-

-NMR: Peaks at δ 1.40 ppm (Boc tert-butyl) and δ 7.20–7.50 ppm (aromatic protons from Z group) confirm successful protection .

-

HPLC: Retention time shifts correlate with purity levels >95%, critical for synthetic reproducibility.

Computational Modeling

Density functional theory (DFT) calculations predict the compound’s reactivity in different solvents, guiding optimal reaction conditions for downstream applications .

Challenges and Future Directions

While N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is indispensable in peptide engineering, challenges persist:

-

Synthetic Complexity: Multi-step synthesis requires precise control to avoid deprotection or side reactions .

-

Cost-Efficiency: Scaling up production remains costly due to expensive bromination reagents .

Future research may focus on streamlining synthesis via enzymatic catalysis or developing novel derivatives with enhanced reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume